Ethyl 4-heptyltrideca-2,4-dienoate
Description
Ethyl 4-heptyltrideca-2,4-dienoate is a branched unsaturated ester characterized by a 13-carbon backbone (trideca-) with conjugated double bonds at positions 2 and 4 (dienoate) and a heptyl substituent at position 4. The ester functional group and conjugated diene system suggest reactivity in polymerization, cycloaddition, or hydrogenation reactions, akin to related compounds .
Properties
CAS No. |
56710-48-6 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
ethyl 4-heptyltrideca-2,4-dienoate |
InChI |
InChI=1S/C22H40O2/c1-4-7-9-11-12-14-16-18-21(17-15-13-10-8-5-2)19-20-22(23)24-6-3/h18-20H,4-17H2,1-3H3 |
InChI Key |
QETUSYGQHORPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C(CCCCCCC)C=CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-heptyltrideca-2,4-dienoate can be achieved through several methods. One common approach involves the use of Pd-catalyzed cross-coupling reactions, such as the Negishi coupling, which utilizes ethyl (E)- and (Z)-β-bromoacrylates . Another method involves the Fe-catalyzed cross-coupling of ethyl-5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide . These methods offer high stereoselectivity and yield, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned catalytic methods. The use of iron-based catalysts is particularly advantageous due to their low cost, availability, and ecological safety . The starting materials, such as (2Z)-3-chloroprop-2-en-1-ol, are readily available as by-products of other industrial processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-heptyltrideca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-heptyltrideca-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the flavor and fragrance industry due to its pleasant odor and taste.
Mechanism of Action
The mechanism of action of ethyl 4-heptyltrideca-2,4-dienoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with cellular receptors. The conjugated diene system allows it to participate in various biochemical reactions, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chain Length and Substituent Variations
The following table summarizes key structural and functional differences between Ethyl 4-heptyltrideca-2,4-dienoate and its analogs:
Key Observations:
- Chain Length: this compound’s longer chain (13 carbons) may enhance lipophilicity compared to shorter analogs like ethyl deca-2,4-dienoate (10 carbons) or ethyl sorbate (6 carbons). This property could influence its volatility and flavor profile in food chemistry .
- For example, phenyl-substituted analogs (e.g., ethyl 5-phenylpenta-2,4-dienoate) exhibit enhanced π-π interactions in crystal structures .
This compound:
While synthesis details are absent in the evidence, analogous compounds are synthesized via:
Cross-Metathesis (CM) Reactions: Ethyl 3-methylhexa-2,4-dienoate (C₈H₁₂O₂) reacts with dienones in the presence of catalysts (e.g., Grubbs catalyst) to form complex dienoates .
Condensation Reactions: Ethyl cyanoacetate reacts with substituted aldehydes to yield halogenated dienoates (e.g., ethyl 5-(4-bromophenyl)-5-chloropenta-2,4-dienoate) .
Comparative Reactivity:
- Hydrolysis Sensitivity: Ethyl penta-2,4-dienoate derivatives undergo TBAF-mediated deprotection of silyl ethers in THF, suggesting similar reactivity in functionalized analogs .
- Isomerization: Ethyl 4-hydroxyoct-2-ynoate isomerizes to ethyl octa-2,4-dienoate under specific conditions, highlighting the thermodynamic stability of conjugated dienes .
Flavor Chemistry:
- Ethyl deca-2,4-dienoate is a key aroma compound in pears, contributing to fruity esters in wines. Its loss during drying processes underscores volatility challenges .
- Ethyl sorbate’s preservative action (via antimicrobial activity) contrasts with flavor-focused analogs, suggesting divergent applications despite structural similarities .
Bioactivity:
Stability and Commercial Viability
- Storage: Ethyl penta-2,4-dienoate is discontinued commercially, possibly due to instability or niche demand .
- Environmental Sensitivity: Ethyl deca-2,4-dienoate degrades during food processing, necessitating stabilization strategies for industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
